methyl 8-(chlorosulfonyl)quinoline-6-carboxylate
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Overview
Description
Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate: is a versatile chemical compound with the molecular formula C11H8ClNO4S and a molecular weight of 285.7 g/mol . This compound is known for its wide-ranging applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 8-(chlorosulfonyl)quinoline-6-carboxylate typically involves the chlorosulfonation of quinoline derivatives. One common method includes the reaction of 8-hydroxyquinoline with chlorosulfonic acid, followed by esterification with methanol to yield the desired product . The reaction conditions often require controlled temperatures and the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorosulfonation processes using specialized equipment to handle corrosive reagents like chlorosulfonic acid. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, primary amines, and thiols are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Formation of sulfonamide, sulfonate esters, and sulfonyl thiols.
Oxidation and Reduction: Various quinoline derivatives with altered oxidation states.
Hydrolysis: Formation of 8-(chlorosulfonyl)quinoline-6-carboxylic acid.
Scientific Research Applications
Mechanism of Action
The mechanism of action of methyl 8-(chlorosulfonyl)quinoline-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The quinoline ring system can also interact with various biological targets, contributing to its bioactivity .
Comparison with Similar Compounds
8-(Chlorosulfonyl)quinoline: Similar structure but lacks the ester group.
Methyl 8-(bromosulfonyl)quinoline-6-carboxylate: Similar structure with a bromosulfonyl group instead of chlorosulfonyl.
Methyl 8-(methanesulfonyl)quinoline-6-carboxylate: Similar structure with a methanesulfonyl group.
Uniqueness: Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and bioactivity. The presence of both the chlorosulfonyl and ester groups allows for diverse chemical modifications and applications .
Properties
IUPAC Name |
methyl 8-chlorosulfonylquinoline-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO4S/c1-17-11(14)8-5-7-3-2-4-13-10(7)9(6-8)18(12,15)16/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMQQKGOCCKXKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C2C(=C1)C=CC=N2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1305711-05-0 |
Source
|
Record name | methyl 8-(chlorosulfonyl)quinoline-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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